Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
Overview
Description
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Scientific Research Applications
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Pharmaceuticals: The compound is used in the development of drugs targeting specific enzymes and receptors in the body.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the biochemical pathways and mechanisms of action of thiazole-containing molecules.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole-containing molecules have been observed to activate or stop various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18623 g/mol , which could potentially influence its bioavailability.
Result of Action
Thiazole-containing molecules are known to reset physiological systems differently .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestines. Additionally, the compound interacts with proteins involved in cell signaling pathways, potentially modulating cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with α-glucosidase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase and other metabolic enzymes, influencing metabolic flux . The compound’s effects on metabolism are complex, as it can both inhibit and activate different enzymes, leading to changes in the overall metabolic profile of cells . Understanding these interactions is crucial for elucidating the compound’s full range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiazole-4-carboxylic acid: Another thiazole derivative used in medicinal chemistry.
Uniqueness
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate is unique due to its specific structure, which combines the thiazole ring with an ester and an amino group.
Properties
IUPAC Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-7(12)9(2,3)6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXIJOZJYSPLGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76687-08-6 | |
Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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